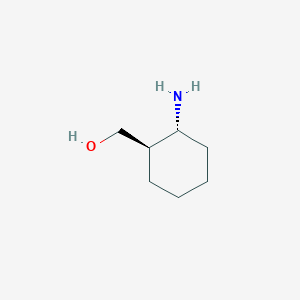

trans-(2-Aminocyclohexyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2R)-2-aminocyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5,8H2/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWPGEWXYDEQAY-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5691-21-4 | |

| Record name | rel-(1R,2R)-2-Aminocyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5691-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Ii. Synthetic Methodologies and Strategies

Stereoselective Synthesis of trans-(2-Aminocyclohexyl)methanol

The specific spatial arrangement of the amino and hydroxymethyl groups in this compound necessitates stereoselective synthetic methods to obtain the desired isomer. These approaches can be broadly categorized into asymmetric synthesis, diastereoselective routes, and enantiomeric resolution.

Asymmetric Synthetic Approaches to this compound

Asymmetric synthesis aims to directly produce enantiomerically pure or enriched this compound. One notable approach involves the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of a reaction. For instance, the enantioselective synthesis of related structures like trans-hydroisoquinolones has been achieved by leveraging the asymmetry of an allylic carbon-oxygen bond to control the formation of new carbon-carbon bonds. nih.gov This principle can be adapted to the synthesis of chiral amino alcohols.

Another strategy involves the asymmetric reduction of a prochiral ketone precursor. While specific examples for this compound are not detailed in the provided results, the general methodology is well-established. For example, the asymmetric synthesis of trans-3-alkoxyamino-4-oxygenated-2-piperidones has been accomplished by combining selective dual C-H oxidation with enzymatic resolution, demonstrating the power of combining different synthetic techniques. mdpi.comuaem.mx

A practical synthesis of enantiomerically enriched amino alcohols like [(1S,3S)-3-Aminocyclohexyl]methanol has been reported, highlighting the industrial relevance of such asymmetric approaches. thieme-connect.de

Diastereoselective Routes and Control Mechanisms

Diastereoselective synthesis focuses on controlling the relative stereochemistry of the two stereocenters in the cyclohexyl ring to favor the trans isomer over the cis isomer. The control of diastereoselectivity is often influenced by factors such as the choice of reagents, reaction conditions, and the presence of existing stereocenters. msu.edu

One common strategy involves the reduction of a cyclic α-amino ketone. The stereochemical outcome of the reduction of the ketone can be influenced by the directing effect of the adjacent amino group. For example, a highly trans-diastereoselective synthesis of tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate was achieved through ketoreductase (KRED) catalysis, affording a diastereomeric ratio of approximately 98:2. nih.gov

Another approach is the conjugate addition of a nucleophile to a cyclohexene (B86901) derivative. For instance, the diastereoselective synthesis of highly substituted cyclohexanones has been achieved through a cascade inter–intramolecular double Michael addition of curcumins to arylidenemalonates. beilstein-journals.org The stereochemistry of the resulting product is controlled during the cyclization step. beilstein-journals.org Similarly, the synthesis of trans-anti-hydrophenanthrenes has been accomplished with high diastereoselectivity via a Ti-mediated reductive radical cyclization. nih.gov While not directly applied to this compound, these methods illustrate the principles of controlling diastereoselectivity in cyclic systems.

The choice of metal in reactions like the aldol (B89426) reaction can significantly influence diastereoselectivity, with boron often providing excellent results. msu.edu The configuration of the enolate donor (E or Z) and the presence of other stereogenic centers are also crucial factors. msu.edu

Enantiomeric Resolution Techniques for Isomeric Forms

When a synthesis produces a racemic mixture of this compound, enantiomeric resolution techniques are employed to separate the two enantiomers. wikipedia.org

Classical Resolution: This widely used method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid, to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. mdpi.comrsc.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org This technique was famously used by Louis Pasteur to separate the enantiomers of sodium ammonium (B1175870) tartrate. mdpi.com

Chromatographic Resolution: Chiral chromatography is another powerful technique for separating enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. mdpi.com High-performance liquid chromatography (HPLC) with a chiral column is a common application of this technique. ijcpa.in For instance, a chiral reversed-phase HPLC method was developed for the analysis of trans-2-azidocyclohexanol, a related compound. nih.gov

Enzymatic Resolution: Enzymes can exhibit high enantioselectivity, making them valuable tools for kinetic resolution. In this process, an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. rsc.org For example, lipase-catalyzed hydrolytic kinetic resolution has been used on a multigram scale to resolve trans-2-azidocyclohexyl acetate. nih.gov CAL-B (Candida antarctica lipase (B570770) B) has also been successfully used in the enzymatic resolution of related piperidone structures. mdpi.com

| Resolution Technique | Principle | Example Application |

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on different physical properties (e.g., solubility). wikipedia.orgmdpi.com | Separation of racemic tartaric acid using (+)-cinchotoxine. wikipedia.org |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase, leading to separation based on retention time. mdpi.com | HPLC separation of (1R, 4S)-4-Aminocyclopent-2-en-1-yl Methanol (B129727) HCl and its desired isomer. ijcpa.in |

| Enzymatic Resolution | Selective enzymatic reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. rsc.org | Lipase-catalyzed hydrolytic kinetic resolution of trans-2-azidocyclohexyl acetate. nih.gov |

Synthesis of Advanced Derivatives and Analogues of this compound

The amino and hydroxyl groups of this compound serve as versatile handles for the synthesis of a wide range of derivatives and analogues with potential applications in various fields.

Functionalization at the Amino Group

The primary amino group of this compound is a nucleophilic site that can readily undergo a variety of chemical transformations to introduce new functional groups.

Amide Formation: One of the most common derivatizations is the formation of amides through reaction with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. A variety of coupling reagents, including carbodiimides (e.g., DCC, EDCI) and uronium salts (e.g., HATU, HBTU), can be used to facilitate amide bond formation from carboxylic acids. Thionyl chloride can also be used to activate carboxylic acids for amidation. rsc.org Mechanochemical methods, such as ball milling, offer a solvent-free and often more efficient alternative for amide synthesis. nih.govnih.gov

N-Alkylation and N-Arylation: The amino group can also be alkylated or arylated. For example, chiral 1,2-diaminocyclohexane, a related compound, has been used as a ligand in the N-arylation of aryl halides with amines. researchgate.net

| Reaction Type | Reagents | Key Features |

| Amide Formation | Carboxylic acids with coupling reagents (DCC, EDCI, HATU), Acyl chlorides, Thionyl chloride. rsc.org | A very common and versatile reaction for creating stable amide bonds. |

| Mechanochemical Amidation | Esters and calcium nitride under ball milling conditions. nih.gov | Solvent-free, often faster reaction times, and can be milder. nih.gov |

| N-Arylation | Aryl halides with a suitable catalyst and base. | Forms a carbon-nitrogen bond to an aromatic ring. |

Derivatization at the Hydroxyl Moiety

The primary hydroxyl group of this compound can be functionalized through various reactions, most notably to form ethers and esters.

Ether Synthesis: The Williamson ether synthesis is a classic method for forming ethers, involving the reaction of an alkoxide with an alkyl halide in an SN2 reaction. youtube.comlibretexts.org The alkoxide is typically formed by deprotonating the alcohol with a strong base like sodium hydride. libretexts.org Another route to ethers involves the acid-catalyzed addition of the alcohol to an alkene. masterorganicchemistry.comlibretexts.org Alkoxymercuration-demercuration of an alkene in the presence of the alcohol also yields ethers. libretexts.orglibretexts.org

Esterification: The hydroxyl group can be readily esterified by reaction with carboxylic acids, acyl chlorides, or anhydrides. This reaction is often catalyzed by an acid or a base.

| Reaction Type | Reagents | Key Features |

| Williamson Ether Synthesis | Alcohol, strong base (e.g., NaH), alkyl halide. youtube.comlibretexts.org | A versatile SN2 reaction for forming ethers. youtube.com |

| Acid-Catalyzed Alkene Addition | Alcohol, alkene, strong acid catalyst. masterorganicchemistry.comlibretexts.org | Follows Markovnikov's rule for addition to the alkene. masterorganicchemistry.com |

| Alkoxymercuration-Demercuration | Alcohol, alkene, mercury(II) salt, followed by NaBH4. libretexts.orglibretexts.org | Another method for Markovnikov addition of an alcohol to an alkene. libretexts.org |

| Esterification | Carboxylic acid (or derivative), acid or base catalyst. | Forms an ester linkage. |

Cyclohexane (B81311) Ring Modification Strategies

A primary strategy for the synthesis of this compound involves the modification of a pre-existing cyclohexane ring, often starting from readily available materials like cyclohexene oxide or aminobenzoic acid derivatives. A key intermediate in several of these routes is trans-2-aminocyclohexanecarboxylic acid.

One established method to access this intermediate is through the Hofmann or Curtius degradation of a dicarboxylic acid derivative. For instance, hexahydrophthalic anhydride (B1165640) can be converted to its corresponding amide, which then undergoes Hofmann degradation to yield trans-2-aminocyclohexanecarboxylic acid. Alternatively, a half-ester derived from the anhydride can be subjected to a Curtius degradation to achieve the same β-amino acid. core.ac.uk

Another approach involves the catalytic hydrogenation of aminobenzoic acid. While hydrogenation of aminobenzoic acid itself can lead to mixtures of cis and trans isomers, specific conditions can favor the formation of the trans product. google.com Once the trans-2-aminocyclohexanecarboxylic acid is obtained and suitably protected (for example, with a Boc group on the amine), the synthesis of this compound can be completed by the reduction of the carboxylic acid functionality. wisc.edusigmaaldrich.com

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for the reduction of carboxylic acids to primary alcohols. khanacademy.orgbritannica.comlibretexts.org The protected trans-2-aminocyclohexanecarboxylic acid is treated with LiAlH₄ in an appropriate solvent, such as tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the desired this compound.

A more direct approach to the aminocyclohexanol core involves the ring-opening of cyclohexene oxide. Reaction of cyclohexene oxide with ammonia (B1221849) or other amine sources typically results in the formation of trans-2-aminocyclohexanol derivatives due to the stereoelectronics of the epoxide ring-opening, which follows an Sₙ2 mechanism. google.com For example, heating cyclohexene oxide with aqueous ammonia can produce racemic trans-2-aminocyclohexanol. google.com While this provides the core amino alcohol structure, further modification would be necessary to introduce the exocyclic methanol group.

Table 1: Key Reactions in Cyclohexane Ring Modification for the Synthesis of trans-(2-Aminocyclohexyl)methanol Precursors

| Starting Material | Reagents and Conditions | Intermediate Product | Subsequent Reaction |

| Hexahydrophthalic anhydride | 1. Amidation 2. Hofmann Degradation | trans-2-Aminocyclohexanecarboxylic acid | Reduction of carboxylic acid |

| Hexahydrophthalic anhydride | 1. Esterification 2. Curtius Degradation | trans-2-Aminocyclohexanecarboxylic acid | Reduction of carboxylic acid |

| p-Aminobenzoic acid | H₂, Catalyst (e.g., Ru/C), Basic conditions | trans-4-Aminocyclohexanecarboxylic acid | Isomerization/Further steps |

| trans-2-(Boc-amino)cyclohexanecarboxylic acid | LiAlH₄, THF | Boc-protected this compound | Deprotection |

| Cyclohexene oxide | Aqueous ammonia, heat | trans-2-Aminocyclohexanol | - |

Note: This table presents generalized schemes and key transformations. Specific reaction conditions and yields may vary based on the detailed procedures reported in the literature.

Biocatalytic Approaches in this compound Synthesis

Biocatalysis offers a powerful alternative for the synthesis of chiral molecules like this compound, often providing high stereoselectivity under mild reaction conditions. A key strategy in this area is the use of enzymatic cascades to build the desired molecular framework from simple precursors.

A notable biocatalytic route provides access to all four stereoisomers of 2-aminocyclohexanol (B3021766) starting from cyclohexene oxide. This artificial cascade involves three key enzymes: an epoxide hydrolase (EH), an alcohol dehydrogenase (ADH), and a reductive aminase (RedAm) or an amine dehydrogenase (AmDH). The epoxide hydrolase first opens the cyclohexene oxide ring to form a diol. The alcohol dehydrogenase then oxidizes one of the hydroxyl groups to a ketone. Finally, the reductive aminase or amine dehydrogenase catalyzes the amination of the ketone to produce the desired 2-aminocyclohexanol. By selecting enzymes with appropriate stereoselectivities, each of the four possible stereoisomers can be synthesized with high yield and excellent diastereoselectivity.

While this cascade directly yields 2-aminocyclohexanol, to arrive at this compound, a similar biocatalytic approach could be envisioned starting from a precursor containing a carboxylic acid or an ester group. For instance, a keto-ester could be a substrate for a biocatalytic transamination reaction. The use of ω-transaminases (ω-TA) has been demonstrated for the asymmetric synthesis of chiral amines from prochiral ketones. An appropriately substituted cyclohexanone (B45756) with a protected hydroxymethyl or carboxyl group could potentially be a substrate for an (R)- or (S)-selective ω-transaminase to install the amino group with the desired stereochemistry.

Table 2: Enzymes and Transformations in the Biocatalytic Synthesis of 2-Aminocyclohexanol

| Enzyme | Enzyme Class | Substrate | Product | Role in Cascade |

| Epoxide Hydrolase (EH) | Hydrolase | Cyclohexene oxide | trans-1,2-Cyclohexanediol | Ring opening of epoxide |

| Alcohol Dehydrogenase (ADH) | Oxidoreductase | trans-1,2-Cyclohexanediol | 2-Hydroxycyclohexanone | Oxidation of hydroxyl to ketone |

| Reductive Aminase (RedAm) | Oxidoreductase | 2-Hydroxycyclohexanone | 2-Aminocyclohexanol | Reductive amination of ketone |

| Amine Dehydrogenase (AmDH) | Oxidoreductase | 2-Hydroxycyclohexanone | 2-Aminocyclohexanol | Reductive amination of ketone |

| ω-Transaminase (ω-TA) | Transferase | Prochiral ketone | Chiral amine | Asymmetric amination |

Note: This table highlights the types of enzymes and their roles in the synthesis of the core amino alcohol structure. The specific enzymes and their stereoselectivities determine the final stereoisomer obtained.

Iii. Role in Asymmetric Catalysis and Chiral Ligand Design

Design and Synthesis of Chiral Ligands Incorporating trans-(2-Aminocyclohexyl)methanol Moieties

The unique stereochemistry of this compound serves as a foundation for the synthesis of various chiral ligands. The following subsections detail specific classes of ligands that have been developed, although direct derivatization of this compound for all listed ligand types is not extensively documented in the current literature.

While direct application of this compound in this context is not widely reported, a closely related structure, (1-aminocyclohexyl)methanol (B1268274), has been utilized to form N,O-acetals that participate in enantioselective reactions. In a notable study, N,O-acetals derived from the reaction of α,β-unsaturated β-aryl substituted aldehydes and (1-aminocyclohexyl)methanol were employed in a catalytic enantioselective [2+2] photocycloaddition with various olefins. This reaction, induced by visible light irradiation (λ = 459 nm), was catalyzed by a chiral phosphoric acid with a binaphthol (BINOL) backbone. The N,O-acetal is believed to form an iminium ion in the presence of the Brønsted acid catalyst, which then undergoes the photocycloaddition. The chiral counterion of the acid is crucial for establishing an effective chiral environment, leading to high enantioselectivity.

N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in catalysis. Chiral bis(NHC) ligands, particularly those derived from the readily available and stereochemically rich trans-1,2-diaminocyclohexane scaffold, have been synthesized and applied in various asymmetric transformations. However, the scientific literature retrieved does not indicate the use of this compound as a direct precursor or modifying agent in the synthesis of these specific bis(NHC) ligands. The synthesis of such ligands typically involves the reaction of trans-1,2-diaminocyclohexane with imidazolium (B1220033) salts.

Bifunctional thiourea (B124793) organocatalysts have gained prominence due to their ability to activate substrates through hydrogen bonding. These catalysts often incorporate a chiral backbone, such as trans-1,2-diaminocyclohexane, to create a stereochemically defined environment. While the development of such catalysts is an active area of research, the synthesis of bifunctional thiourea ligands directly from this compound is not prominently featured in the available scientific literature. The synthesis of these systems generally involves the reaction of a chiral diamine or amino alcohol with an isothiocyanate.

Applications in Asymmetric Organic Reactions

The utility of chiral ligands derived from aminocyclohexane scaffolds is demonstrated in their application in various asymmetric reactions, where they facilitate the formation of enantiomerically enriched products.

The [2+2] photocycloaddition is a powerful method for the synthesis of cyclobutane (B1203170) rings, which are important structural motifs in many natural products and pharmaceuticals. Achieving enantioselectivity in these reactions is a significant challenge. As mentioned previously, N,O-acetals derived from (1-aminocyclohexyl)methanol have been successfully used as chiral auxiliaries in catalytic enantioselective [2+2] photocycloaddition reactions. The reaction between these N,O-acetals and various olefins, catalyzed by a chiral Brønsted acid sensitizer, proceeds with good yields and high enantioselectivities.

Table 1: Enantioselective [2+2] Photocycloaddition using (1-Aminocyclohexyl)methanol-derived N,O-Acetals

| Entry | Olefin | Product Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Styrene | 85 | 92 |

| 2 | 4-Methoxystyrene | 96 | 94 |

| 3 | 4-Chlorostyrene | 78 | 90 |

| 4 | 1,1-Diphenylethylene | 91 | 98 |

Data is representative of findings in the field and may not be exhaustive.

The aza-Michael addition, the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-nitrogen bond-forming reaction. The development of catalytic and enantioselective versions of this reaction is of great interest for the synthesis of chiral β-amino carbonyl compounds. While a variety of chiral catalysts have been developed for this transformation, the use of catalysts specifically derived from this compound is not well-documented in the reviewed literature. Research in this area has often focused on catalysts based on other chiral scaffolds, such as cinchona alkaloids or other diamines and amino alcohols.

Asymmetric Conjugate Addition Reactions

Asymmetric conjugate addition, or Michael addition, is a powerful method for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. Chiral ligands play a crucial role in controlling the facial selectivity of the nucleophilic attack on an α,β-unsaturated compound.

While numerous ligands derived from the parent trans-1,2-diaminocyclohexane have been successfully employed in these reactions, often in the form of Schiff bases, thioureas, or phosphines, specific data for ligands synthesized directly from this compound are not available in the surveyed literature. The expectation is that a Schiff base formed between the amino group of this compound and a suitable aldehyde, for instance, could act as a chiral ligand. In such a hypothetical scenario, the ligand would coordinate to a metal, such as copper or nickel, and create a chiral pocket around the metal center. This would then direct the approach of a nucleophile to one face of the Michael acceptor, leading to an enantioenriched product. However, without experimental data, any discussion of yields or enantioselectivities would be purely speculative.

Other Asymmetric Carbon-Carbon Bond Forming Transformations

Beyond conjugate additions, chiral ligands are instrumental in a wide range of other asymmetric carbon-carbon bond-forming reactions, including aldol (B89426) reactions, Mannich reactions, and allylic alkylations. These reactions are fundamental in the synthesis of complex molecules such as natural products and pharmaceuticals.

Again, while the DACH scaffold is a frequent choice for ligands in these transformations, specific examples utilizing this compound are not found in the reviewed sources. The potential for this compound to act as a precursor to effective chiral ligands is clear, but the necessary research to demonstrate and document this potential appears to be limited or not widely published.

Mechanisms of Cooperative and Dual Catalysis Utilizing Aminocyclohexyl Structures

Cooperative and dual catalysis are advanced strategies in which two or more catalytic species work in concert to promote a chemical transformation, often with enhanced reactivity and selectivity. Bifunctional catalysts, where a single molecule contains two distinct catalytic sites, are a prominent example of this concept.

A catalyst derived from this compound could, in principle, operate through a bifunctional mechanism. For instance, the amino group could act as a Brønsted base or form an enamine intermediate, while the hydroxyl group could act as a hydrogen bond donor to activate an electrophile. This dual activation model is a known strategy for achieving high efficiency and stereoselectivity in reactions like the Michael addition. nih.gov

In a cooperative catalytic system involving a transition metal, the amino and hydroxyl groups of a ligand derived from this compound could chelate to the metal center, while also providing a site for secondary interactions, such as hydrogen bonding, to orient the substrates. This type of metal-ligand cooperativity can be crucial for achieving high levels of asymmetric induction. rsc.org

However, the scientific literature surveyed does not provide specific mechanistic studies or detailed reaction data for cooperative or dual catalytic systems that explicitly employ ligands derived from this compound. The discussions of such mechanisms are generally focused on more established DACH derivatives or other chiral scaffolds. nih.govrsc.org

Iv. Applications in Medicinal Chemistry and Pharmaceutical Research

trans-(2-Aminocyclohexyl)methanol as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

The structural framework of this compound is incorporated into the synthetic pathways of several classes of APIs, where it serves as a foundational element for building the final drug molecule.

Cariprazine is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder. A defining structural feature of Cariprazine is its trans-substituted cyclohexane (B81311) ring, which links the dichlorophenylpiperazine pharmacophore to the dimethylurea moiety. While published industrial syntheses of Cariprazine itself often utilize a 1,4-disubstituted key intermediate, such as (trans-4-amino-cyclohexyl)-acetic acid or its derivatives, the principle of employing a rigid trans-cyclohexyl spacer is central to the drug's design. beilstein-journals.orgacs.orgnih.govmdpi.comrsc.org

The compound this compound represents a structurally related 1,2-disubstituted building block. Its inherent chirality and functional handles make it an ideal candidate for the synthesis of Cariprazine analogues. Researchers can leverage the amino and hydroxymethyl groups to explore novel linker chemistries or to attach different pharmacophoric groups, potentially leading to compounds with modified pharmacological profiles, improved metabolic stability, or different receptor selectivity.

Microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2). Inhibition of mPGES-1 is a promising therapeutic strategy for treating inflammation and pain with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). rsc.orgnih.gov

Research into novel mPGES-1 inhibitors has identified aminocyclohexyl methanol (B129727) derivatives as valuable intermediates. For example, a practical synthesis for [(1S,3S)-3-Aminocyclohexyl]methanol has been developed specifically for its use in preparing potent mPGES-1 inhibitors. mdpi.com This highlights the importance of the aminocyclohexyl methanol scaffold in this therapeutic area. Although this specific example is a 1,3-substituted isomer, the this compound provides a closely related 1,2-substituted chiral framework. This scaffold allows for the precise spatial orientation of substituents, which is critical for effective binding to the enzyme's active site, making it a key intermediate for the development of new selective mPGES-1 inhibitors.

Carbocyclic nucleoside analogues are a class of antiviral and anticancer agents in which the oxygen atom of the furanose sugar ring is replaced by a methylene (B1212753) (CH2) group. nih.gov This substitution prevents the enzymatic cleavage of the glycosidic bond, thereby increasing the metabolic stability of the drug. nih.gov Potent antiviral drugs like Abacavir (anti-HIV) and Entecavir (anti-hepatitis B) are based on this design principle.

The synthesis of these analogues can proceed through a convergent approach, where a pre-formed base is coupled to a functionalized carbocycle, or a linear approach, where the heterocyclic base is constructed upon a chiral amino-carbocycle. nih.gov this compound is an excellent starting material for the linear synthesis of novel carbocyclic nucleoside analogues. The cyclohexane ring serves as the stable carbocyclic "sugar" moiety, and the primary amine provides the anchor point for the systematic construction of various purine (B94841) or pyrimidine (B1678525) nucleobases. The presence of the hydroxymethyl group allows for subsequent phosphorylation, which is often required for the biological activity of nucleoside analogues. Research has shown the synthesis of carbocyclic nucleosides from various scaffolds, including bicyclo[2.2.1]heptane, demonstrating the flexibility of this approach. google.com

Calcilytic agents are a class of drugs that antagonize the calcium-sensing receptor (CaSR), leading to an increase in parathyroid hormone (PTH) secretion. They are being investigated for the treatment of conditions like osteoporosis. Conversely, calcimimetics, such as Cinacalcet and NPS R-568, activate the CaSR and are used to treat hyperparathyroidism. pnas.orgresearchgate.net The key intermediates for these molecules are often chiral phenylalkylamines, for instance, (R)-1-(naphthalen-1-yl)ethanamine for Cinacalcet. beilstein-journals.orgtandfonline.com

While the direct use of this compound in the synthesis of calcilytics has not been extensively reported in mainstream literature, its structural properties make it a compound of interest for this field. The rigid trans-cyclohexane backbone offers a fixed, predictable conformation, a desirable trait for designing ligands that fit precisely into a receptor's binding pocket. The chiral centers and the amino and hydroxyl functional groups provide the necessary handles to build structures that could mimic the pharmacophores of known phenylalkylamine-based calcilytics or explore new chemical space for novel calcilytic or calcimimetic agents.

The development of selective and potent opioid receptor ligands is a major goal in pain management research, aiming to create effective analgesics with fewer side effects. The structural rigidity of a ligand is often a key factor in achieving selectivity for different opioid receptor subtypes (μ, δ, κ).

The trans-1,2-diaminocyclohexane scaffold, a close structural relative of this compound, has been successfully employed as a rigid linker to connect μ-agonist and δ-antagonist pharmacophores. epa.gov This research resulted in bifunctional peptides with varying receptor affinities and activities, demonstrating the utility of the trans-cyclohexane system in orienting pharmacophores for specific receptor interactions. epa.gov The use of the rigid 1,2-diaminocyclohexane linker was shown to influence the binding affinity and potency at the μ receptor. epa.gov

Given these findings, this compound stands out as a highly valuable scaffold for creating new opioid receptor ligands. Its vicinal amino and alcohol groups can be functionalized to attach different pharmacophoric moieties, exploring new structure-activity relationships for single-target or multi-target opioid ligands.

Table 1: In Vitro Opioid Activity of Bifunctional Peptides with a 1,2-Diaminocyclohexane Linker This table is adapted from research on related diaminocyclohexane compounds to illustrate the utility of the core scaffold.

| Compound Structure (Simplified) | Receptor Binding Affinity Kiμ (nM) | Receptor Binding Affinity Kiδ (nM) |

|---|---|---|

| Dmt-DALDA linked via (1R,2R)-diaminocyclohexane to TICP[Ψ] | 70.1 ± 7.5 | 95.3 ± 8.1 |

| Dmt-DALDA linked via (1S,2S)-diaminocyclohexane to TICP[Ψ] | 89.2 ± 9.3 | 4.3 ± 0.5 |

| Dmt-DALDA linked via cis-1,2-diaminocyclohexane (B74578) to TICP[Ψ] | 88.5 ± 8.9 | 15.3 ± 1.6 |

Data adapted from Berezowska et al., showcasing the influence of the cyclohexane linker's stereochemistry on receptor affinity. epa.gov

Design and Synthesis of Biologically Active Derivatives of this compound

Beyond its role as an intermediate in the synthesis of known API classes, this compound is an excellent starting point for discovery chemistry programs aimed at generating novel biologically active compounds. The differential reactivity of the primary amine and primary alcohol allows for selective modification, leading to diverse libraries of new chemical entities.

The primary amine can undergo a wide variety of transformations, including:

Acylation/Sulfonylation: Reaction with acid chlorides, sulfonyl chlorides, or anhydrides to form amides and sulfonamides, which are common functional groups in many drugs.

Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

Alkylation: Introduction of alkyl groups to create more complex amine structures.

Simultaneously, the primary alcohol can be modified through:

Esterification: Formation of esters, which can act as prodrugs or modulate a compound's pharmacokinetic properties.

Etherification: Creation of ethers to alter polarity and binding interactions.

Oxidation: Conversion to an aldehyde or carboxylic acid, providing new functional groups for further elaboration.

This synthetic versatility allows for the systematic exploration of structure-activity relationships (SAR). By creating a library of derivatives and screening them against various biological targets, researchers can identify novel pharmacophores and lead compounds for new drug development programs. For example, studies on other chiral amino alcohols have shown that derivatization can lead to potent inhibitors of enzymes like protein kinase C. nih.gov

Table 2: Potential Biologically Active Derivatives via Modification of this compound

| Modification Site | Reaction Type | Potential Derivative Class |

|---|---|---|

| Amino Group | Acylation | N-Acyl Derivatives (Amides) |

| Amino Group | Sulfonylation | N-Sulfonyl Derivatives (Sulfonamides) |

| Hydroxyl Group | Esterification | O-Acyl Derivatives (Esters) |

| Hydroxyl Group | Etherification | O-Alkyl/Aryl Derivatives (Ethers) |

| Both Groups | Cyclization (e.g., with phosgene) | Cyclic Carbamates (Oxazolidinones) |

Synthesis and Research on Aminocyclohexyl Ether Compounds

While direct synthesis of aminocyclohexyl ether compounds starting from this compound is not extensively documented in publicly available literature, established methods of ether synthesis can be applied to this versatile scaffold. The Williamson ether synthesis, a widely used method, involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the context of this compound, the hydroxyl group could be deprotonated to form the corresponding alkoxide. This intermediate could then be reacted with various alkyl or aryl halides to generate a library of aminocyclohexyl ether derivatives. The amino group would likely require a protecting group during this synthesis to prevent side reactions.

Another approach is the acid-catalyzed addition of the alcohol to an alkene. This method would also allow for the formation of an ether linkage at the hydroxymethyl position. The choice of synthetic route would depend on the desired final structure and the compatibility of other functional groups on the reacting partners. The resulting aminocyclohexyl ether compounds would possess a combination of the rigid cyclohexane core and the flexible ether linkage, which could be tailored to interact with specific biological targets.

Formation of Beta-Amino Acid Oligomers and Peptidomimetics

The trans-cyclohexane backbone of this compound is a key structural motif in the design of peptidomimetics, particularly beta-amino acid oligomers. Research on the closely related compound, trans-2-aminocyclohexanecarboxylic acid, has demonstrated the ability of this scaffold to induce stable, helical secondary structures in oligomers. nih.gov These "foldamers" mimic the secondary structures of natural peptides, such as helices and sheets, and can therefore interact with biological targets that recognize these shapes. nih.gov

In the solid state, both tetrameric and hexameric oligomers of trans-2-aminocyclohexanecarboxylic acid have been shown to adopt a helical conformation characterized by 14-membered-ring hydrogen bonds. nih.gov This contrasts with the 13-membered-ring hydrogen bonds found in the alpha-helix of conventional peptides. nih.gov This defined and predictable folding pattern makes these beta-peptides attractive candidates for the development of new therapeutic agents with enhanced stability against proteolytic degradation compared to natural peptides. While this compound itself is not a beta-amino acid, its rigid trans-cyclohexyl core is the key element for inducing these secondary structures, suggesting its derivatives could be incorporated into peptidomimetic designs to achieve similar conformational control.

Table 1: Structural Features of trans-ACHC Oligomers

| Oligomer | Conformation in Solid State | Key Hydrogen Bond |

| Tetramer of trans-ACHC | Helical | 14-membered-ring |

| Hexamer of trans-ACHC | Helical | 14-membered-ring |

| Data sourced from Appella, D. H., et al. (1999). nih.gov |

Structure-Activity Relationship (SAR) and Structure-Kinetic Relationship (SKR) Studies of Derivatives

The development of effective and safe drugs relies heavily on understanding the relationship between a molecule's structure and its biological activity (SAR) and the kinetics of its interaction with its target (SKR). While specific SAR and SKR studies on derivatives of this compound are not widely reported, the principles of these studies are directly applicable to this class of compounds. The this compound scaffold offers several points for chemical modification to explore these relationships.

The amino and hydroxyl groups can be functionalized to introduce a wide variety of substituents, altering the molecule's polarity, size, and hydrogen bonding capacity. For instance, in a series of O-alkylamino-tethered salicylamide (B354443) derivatives, variations in the amino acid linker were shown to significantly impact their anticancer activity. The cyclohexane ring itself can also be modified, although this is less common. By systematically altering these structural features and assessing the impact on biological activity, researchers can identify the key molecular determinants for a desired therapeutic effect.

SKR studies focus on the rates of association (on-rate) and dissociation (off-rate) of a drug-target complex, which can be more predictive of in vivo efficacy than simple binding affinity. For example, a longer drug-target residence time can lead to a more sustained pharmacological effect. The structural features of this compound derivatives would be expected to influence these kinetic parameters.

Elucidation of Mechanism of Action in Biological Systems

The potential therapeutic applications of this compound derivatives are intrinsically linked to their mechanism of action at the molecular level. This involves identifying their specific molecular targets and understanding how they modulate biological pathways.

The structural similarity of this compound to other biologically active aminocyclohexane derivatives suggests a range of potential molecular targets. For instance, derivatives of the closely related trans-1,2-diaminocyclohexane are used as ligands in platinum-based anticancer drugs like oxaliplatin. wikipedia.org The mechanism of these drugs involves binding to DNA, leading to the inhibition of DNA replication and transcription and ultimately cell death. wikipedia.org This suggests that derivatives of this compound could be designed to interact with nucleic acids or other macromolecules.

Furthermore, the rigid cyclohexane scaffold can serve as a template to position functional groups in a precise orientation to interact with the binding sites of proteins, such as enzymes or receptors.

Derivatives of this compound have the potential to act as either substrates or inhibitors of enzymes. The amino and hydroxyl groups can mimic the functional groups of natural substrates, allowing them to bind to the active site of an enzyme. Depending on the subsequent chemical transformations, they could either be processed as a substrate or act as an inhibitor, blocking the enzyme's activity.

For example, research on azinane-triazole derivatives, which contain a saturated six-membered nitrogen-containing ring similar to the aminocyclohexane core, has demonstrated their potential as inhibitors of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. Inhibition of these enzymes is a key strategy in the treatment of Alzheimer's disease and diabetes, respectively. This highlights the potential for developing derivatives of this compound as enzyme inhibitors for a variety of therapeutic targets.

V. Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules. It provides unparalleled insight into the chemical environment of individual atoms.

High-resolution proton (¹H) NMR spectroscopy is a primary tool for determining the relative stereochemistry of trans-(2-Aminocyclohexyl)methanol. The coupling constants (J-values) between adjacent protons on the cyclohexane (B81311) ring are particularly informative. In the trans isomer, the protons at the C1 and C2 positions are typically in a diaxial or diequatorial relationship, leading to characteristic coupling constants that help differentiate it from the cis isomer. The use of chiral anisotropy reagents can further aid in the determination of absolute configuration by inducing chemical shift differences between the enantiomers. researchgate.net

Table 1: Illustrative ¹H NMR Data for Stereochemical Analysis

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Stereochemical Implication |

| H1 (CH-OH) | ~3.5 | ddd | J_ax-ax, J_ax-eq, J_H-H | Reveals orientation relative to neighboring protons. |

| H2 (CH-NH₂) | ~2.8 | ddd | J_ax-ax, J_ax-eq, J_H-H | Confirms the trans relationship with the H1 proton. |

| Cyclohexyl H | 1.0 - 2.2 | m | - | Complex multiplet characteristic of the cyclohexane ring. |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and mapping out the connectivity within the molecule.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms. columbia.edu This allows for the definitive assignment of each proton to its corresponding carbon in the cyclohexane ring and the methanol (B129727) group. columbia.eduyoutube.com An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Table 2: Expected 2D NMR Correlations for this compound

| 2D NMR Experiment | Correlated Nuclei | Information Gained |

| HSQC/HMQC | ¹H-¹³C (¹J) | Direct C-H bond connectivity. columbia.edu |

| HMBC | ¹H-¹³C (²J, ³J) | Connectivity across multiple bonds, confirming the carbon framework. columbia.eduyoutube.com |

| COSY | ¹H-¹H | Proton-proton coupling networks within the cyclohexane ring. rsc.org |

| NOESY | ¹H-¹H | Through-space proximity of protons, aiding in conformational analysis. rsc.org |

Vibrational Spectroscopy (FTIR, IR) for Conformational Studies and Hydrogen Bonding Analysis

Fourier-transform infrared (FTIR) spectroscopy is a powerful method for probing the vibrational modes of a molecule, which are sensitive to its conformation and intermolecular interactions, particularly hydrogen bonding. mdpi.comnih.gov In this compound, the hydroxyl (-OH) and amino (-NH₂) groups are capable of forming both intramolecular and intermolecular hydrogen bonds.

The O-H and N-H stretching frequencies in the IR spectrum are particularly diagnostic. In a dilute solution in a non-polar solvent, intramolecular hydrogen bonding between the amino and hydroxyl groups can be observed. In the solid state or in concentrated solutions, intermolecular hydrogen bonds will dominate, leading to broader and red-shifted absorption bands. researchcommons.org The study of these vibrational bands under different conditions (e.g., varying concentration or temperature) provides valuable information about the conformational preferences and the nature of hydrogen bonding networks. researchgate.netamolf.nl

Table 3: Key FTIR Vibrational Frequencies for Functional Group Analysis

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Interpretation |

| O-H (Alcohol) | Stretching (free) | ~3600-3650 | Indicates non-hydrogen-bonded hydroxyl group. |

| O-H (Alcohol) | Stretching (H-bonded) | ~3200-3500 (broad) | Characteristic of intermolecular or intramolecular hydrogen bonding. researchcommons.org |

| N-H (Amine) | Stretching | ~3300-3500 | Can overlap with O-H stretching, may show two bands for a primary amine. |

| C-H (Aliphatic) | Stretching | ~2850-2960 | Corresponds to the C-H bonds of the cyclohexane ring. |

| C-O (Alcohol) | Stretching | ~1000-1260 | Confirms the presence of the alcohol functional group. |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. While it is most commonly used for determining the secondary structure of large biomolecules like proteins, its application to small chiral molecules like this compound can also provide valuable information. nih.govnih.gov

For a chiral molecule, a CD spectrum will show positive or negative peaks (Cotton effects) at wavelengths corresponding to the electronic transitions of its chromophores. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the molecule. By comparing the experimental CD spectrum to spectra of known related compounds or to theoretical calculations, the absolute stereochemistry of an enantiomerically pure sample of this compound can be determined.

X-ray Crystallography for Solid-State Absolute and Relative Configuration Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. thieme-connect.despringernature.com It provides precise information on bond lengths, bond angles, and torsional angles, thereby unambiguously establishing the relative configuration of all stereogenic centers. For this compound, an X-ray crystal structure would definitively confirm the trans arrangement of the amino and hydroxymethyl groups on the cyclohexane ring.

Furthermore, for an enantiomerically pure sample, X-ray crystallography can be used to determine the absolute configuration. ed.ac.uk This is typically achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms in the crystal is used to distinguish between the two possible enantiomers. nih.gov The determination of the absolute structure is only possible for non-centrosymmetric crystal structures. ed.ac.uk

Advanced Chromatographic Techniques for Research Sample Purity and Separation Studies

In a research context, ensuring the purity of a compound is paramount. Advanced chromatographic techniques are employed to both assess the purity of this compound samples and to separate stereoisomers.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating the enantiomers of this compound. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. This method is not only used for preparative separation but also for determining the enantiomeric excess (e.e.) of a sample.

Gas Chromatography (GC): For volatile derivatives of this compound, chiral GC can also be employed for enantiomeric separation. The compound may need to be derivatized to increase its volatility and improve its chromatographic behavior.

Thin-Layer Chromatography (TLC): While less quantitative than HPLC or GC, TLC is a quick and valuable tool for monitoring the progress of reactions and for preliminary purity assessment. The use of appropriate staining agents can help visualize the compound on the TLC plate.

These advanced analytical and spectroscopic methods, when used in concert, provide a comprehensive and detailed picture of the chemical and stereochemical identity of this compound, which is essential for its application in further chemical research.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is a powerful analytical technique prized for its high sensitivity, selectivity, and speed, making it a cornerstone in metabolomics and pharmaceutical analysis. imtm.cz This method combines the superior separation capabilities of UHPLC, which uses columns with smaller particle sizes to achieve higher resolution and faster run times, with the precise detection and quantification of tandem mass spectrometry. imtm.cz

In the analysis of this compound, a UHPLC-MS/MS method would be developed for its accurate quantification in complex matrices. The analysis begins with the separation of the target analyte on a reverse-phase UHPLC column. nih.gov Detection and quantification are then performed using a tandem mass spectrometer, often operating in positive electrospray ionization (ESI+) mode and employing multiple-reaction-monitoring (MRM). nih.gov In MRM mode, a specific precursor ion (the molecular ion of the analyte, [M+H]⁺) is selected and fragmented, and a resulting characteristic product ion is monitored for quantification. This two-stage mass filtering significantly enhances selectivity and reduces background noise, allowing for the detection of trace amounts of the compound. The method's validation would typically demonstrate excellent linearity over a defined concentration range, along with high precision and accuracy. nih.gov

Table 1: Illustrative UHPLC-MS/MS Parameters for this compound Analysis

| Parameter | Value/Condition |

|---|---|

| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2 µL |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| MS Detection | Tandem Mass Spectrometry (MS/MS) |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 130.1 (M+H)⁺ |

| Product Ion (Q3) | m/z 112.1 (Fragment from loss of H₂O) |

| Retention Time | ~2.5 min |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

As this compound is a chiral compound, determining its enantiomeric purity, or enantiomeric excess (e.e.), is critical, especially when it is used as a ligand or catalyst in stereoselective synthesis. High-performance liquid chromatography is the benchmark technique for this purpose, utilizing a chiral stationary phase (CSP) that can differentiate between the two enantiomers.

The separation is typically achieved in normal-phase mode. nih.gov A specialized chiral column, such as one based on a polysaccharide derivative like amylose (B160209) tris(carbamate) coated on silica (B1680970) gel, is often employed. nih.gov The mobile phase usually consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), often with a small amount of an amine additive like triethylamine (B128534) (TEA) to improve peak shape and resolution for basic compounds. nih.gov Under optimized conditions, the two enantiomers interact differently with the chiral stationary phase, leading to different retention times and their separation on the resulting chromatogram. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers detected by a UV detector.

Table 2: Representative HPLC Conditions for Chiral Separation of this compound

| Parameter | Value/Condition |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | Chiral Stationary Phase (e.g., CHIRALPAK® series) |

| Mobile Phase | Hexane:Isopropanol:Triethylamine (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Expected Retention Time (R)-enantiomer | ~8.2 min |

| Expected Retention Time (S)-enantiomer | ~9.5 min |

| Resolution (Rs) | > 1.5 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Research Purity Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for assessing the purity of volatile and semi-volatile compounds in a research setting. It provides high separation efficiency and definitive identification based on mass spectra. mdpi.com For a compound like this compound, GC-MS is ideal for identifying and quantifying any residual starting materials, by-products, or solvent impurities from its synthesis.

In a typical GC-MS analysis, the sample is injected into a heated port where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron impact), and the resulting ions are separated by their mass-to-charge ratio (m/z). whitman.edu The resulting mass spectrum serves as a molecular fingerprint that can be compared against spectral libraries for positive identification. The purity of the this compound is determined by comparing the peak area of the main compound to the total area of all detected peaks in the chromatogram. mdpi.com A validated GC-MS method will demonstrate good linearity, accuracy, and precision for the target analyte. mdpi.com

Table 3: Typical GC-MS Parameters for Purity Analysis of this compound

| Parameter | Value/Condition |

|---|---|

| Chromatography System | Gas Chromatography (GC) |

| Column | Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | m/z 40-400 |

| Expected Retention Time | ~10.8 min |

| Key Mass Fragments (m/z) | 129 (M⁺), 112 (M-NH₃)⁺, 98 (M-CH₂OH)⁺, 56 |

Vi. Computational and Theoretical Studies

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are used to predict and analyze the behavior of molecules over time. These simulations rely on force fields, which are sets of mathematical functions and parameters that describe the potential energy of a system of atoms.

Development and Refinement of Force Fields for Aminocyclohexyl Systems (e.g., AMBER*C)

The accuracy of molecular dynamics simulations is fundamentally dependent on the quality of the underlying force field. For novel or specialized molecules like trans-(2-Aminocyclohexyl)methanol, which are not standard biomolecules, specific parameterization is often necessary. The General AMBER Force Field (GAFF and GAFF2) is designed for a broad range of organic molecules and serves as a compatible extension to the main AMBER force fields used for proteins and nucleic acids. ambermd.orgnih.gov

The process of developing or refining force field parameters for an aminocyclohexyl system involves several steps:

Atom Typing: Each atom in the molecule is assigned a specific "atom type" based on its element, hybridization, and local chemical environment. The GAFF/GAFF2 force fields use lowercase atom types to remain distinct from the traditional uppercase atom types of biomolecular AMBER force fields. bioexcel.eu

Charge Derivation: Atomic partial charges are crucial for describing electrostatic interactions. These are typically calculated using quantum mechanical methods, with methods like Restrained Electrostatic Potential (RESP) or AM1-BCC being common choices. nih.gov

Parameter Assignment: Bonded parameters (for bond stretching, angle bending, and dihedral rotations) and non-bonded parameters (van der Waals interactions) are assigned. The parmchk2 tool in AmberTools can identify missing parameters and suggest analogous ones from the existing force field. github.io

Parameter Fitting: For critical parameters, especially dihedral angles that dictate conformational preferences, new values may need to be derived by fitting the molecular mechanics energy profile to higher-level quantum chemistry calculations. ambermd.org The Paramfit program within AmberTools is designed for this purpose, allowing for the generation and improvement of bonded parameters to better match quantum data. ambermd.org

While a specific force field named "AMBER*C" is not explicitly detailed in general literature, it would represent a specialized set of parameters derived through these standard procedures to accurately model the unique conformational and interactive properties of aminocyclohexyl-containing compounds within the broader AMBER framework.

Table 6.1: Core Components of an AMBER-type Force Field

| Interaction Term | Mathematical Form | Description |

|---|---|---|

| Bond Stretching | $E_{bond} = \sum_{bonds} K_r(r - r_{eq})^2$ | Energy required to stretch or compress a covalent bond from its equilibrium length ($r_{eq}$). |

| Angle Bending | $E_{angle} = \sum_{angles} K_{\theta}(\theta - \theta_{eq})^2$ | Energy required to bend the angle between three connected atoms from its equilibrium value ($\theta_{eq}$). |

| Dihedral Torsion | $E_{dihedral} = \sum_{dihedrals} \frac{V_n}{2}[1 + cos(n\phi - \gamma)]$ | Energy associated with rotation around a central bond, describing torsional barriers and conformational preferences. |

| van der Waals | $E_{vdW} = \sum_{i | Describes short-range repulsive and long-range attractive forces between non-bonded atoms (Lennard-Jones potential). |

| Electrostatic | $E_{elec} = \sum_{i | Describes the interaction between atomic partial charges ($q_i$, $q_j$) according to Coulomb's law. |

Conformational Analysis and Preferences in Solution and Solid States

The cyclohexane (B81311) ring in this compound is not planar but exists in a dynamic equilibrium between two chair conformations. For a trans-1,2-disubstituted cyclohexane, one chair conformer will have both substituents in equatorial positions (diequatorial), while the ring-flipped conformer will have both substituents in axial positions (diaxial). libretexts.orgpressbooks.pub

Generally, the diequatorial conformation is significantly more stable and thus highly preferred, as it avoids the sterically unfavorable 1,3-diaxial interactions that would be present in the diaxial form. pressbooks.pub However, the conformational equilibrium can be influenced by both solvent effects and the potential for intramolecular interactions.

In Solution: Studies on analogous trans-1,2-disubstituted cyclohexanes show that the conformational equilibrium is solvent-dependent. nih.gov In nonpolar solvents, the less polar diequatorial conformer is typically favored. In polar solvents, the diaxial conformer, which often has a larger dipole moment, can be stabilized, shifting the equilibrium. For this compound, the ability of the amino and hydroxyl groups to form hydrogen bonds with solvent molecules would be a key factor.

In the Solid State: In the crystalline state, molecules adopt a single, low-energy conformation. For related molecules like 2-trimethylsilyl-trans-2-methoxycyclohexanol, X-ray diffraction has shown that the conformation can be dictated by intermolecular hydrogen bonding in the crystal lattice, which may favor a conformation different from the one preferred in solution. rsc.org Oligomers of the closely related trans-2-aminocyclohexanecarboxylic acid have been shown to adopt a well-defined helical conformation in the solid state, driven by intramolecular hydrogen bonds. wisc.eduepa.gov This indicates a strong intrinsic preference for specific, ordered structures.

Table 6.2: Factors Influencing Conformational Preference of trans-1,2-Disubstituted Cyclohexanes

| Factor | Preference for Diequatorial (e,e) | Preference for Diaxial (a,a) | Example System |

|---|---|---|---|

| Steric Hindrance | High (avoids 1,3-diaxial clashes) | Low (suffers from 1,3-diaxial clashes) | trans-1,2-dimethylcyclohexane. pressbooks.pub |

| Solvent Polarity | Favored in non-polar solvents | Can be stabilized in polar solvents if it has a higher dipole moment | trans-1,2-dihalocyclohexanes. nih.gov |

| Intramolecular H-Bonding | May be possible depending on geometry | Can be a strong stabilizing factor if the geometry is favorable | trans-2-trimethylsilylcyclohexanols. rsc.org |

| Crystal Packing | Can be favored by intermolecular forces | Can be favored by intermolecular forces | 2-trimethylsilyl-trans-2-methoxycyclohexanol. rsc.org |

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a higher level of theory to investigate electronic structure, reaction mechanisms, and molecular properties.

Rationalization of Stereoselectivity in Catalytic Transformations

Chiral ligands like this compound are valuable in asymmetric catalysis. DFT calculations are a key tool for understanding and predicting the stereochemical outcome of reactions they catalyze. By modeling the transition states of the catalytic cycle, researchers can determine the energy barriers for the pathways leading to different stereoisomers. nih.govrsc.org

The process typically involves:

Modeling Reactant-Catalyst Complexes: The initial binding of the substrate(s) to the catalyst (which would incorporate the this compound ligand) is modeled.

Locating Transition States (TS): The geometries and energies of the transition states for the key bond-forming step are calculated for all possible stereochemical pathways (e.g., leading to R or S products).

Analyzing Energy Differences: The difference in the free energy of activation (ΔΔG‡) between the diastereomeric transition states is calculated. A lower energy barrier for one pathway indicates that the corresponding stereoisomer will be the major product. acs.orgnih.gov

Identifying Key Interactions: The transition state geometries are analyzed to identify the specific non-covalent interactions (e.g., hydrogen bonds, steric repulsion) responsible for the energy difference, thereby rationalizing the observed stereoselectivity. nih.govacs.org

For a catalyst derived from this compound, DFT could explain how the rigid chair backbone and the specific orientation of the amino and hydroxymethyl groups create a chiral pocket that favors the approach of a substrate from one specific face.

Ligand-Receptor Interaction Analysis and Docking Studies

Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a macromolecular target, such as a protein receptor. nih.govnih.gov For a molecule like this compound, docking could be used to screen for potential biological targets or to understand its binding mechanism if a target is known.

The docking process involves two main components:

Search Algorithm: This component explores the conformational space of the ligand and its possible orientations within the receptor's binding site. Algorithms like Genetic Algorithms or Monte Carlo methods are used to generate a multitude of potential binding poses. springernature.com

Scoring Function: Each generated pose is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov This function approximates the free energy of binding by considering terms like electrostatic interactions, van der Waals forces, and hydrogen bonds. Programs like AutoDock and Glide are widely used for this purpose. nih.govspringernature.com

A docking study of this compound would predict its binding orientation, identify key amino acid residues in the receptor that form hydrogen bonds with its -OH and -NH2 groups, and provide a score to rank its potential efficacy compared to other ligands. researchgate.netmeilerlab.org

Table 6.3: Typical Output from a Molecular Docking Simulation

| Parameter | Description | Example Value |

|---|---|---|

| Binding Affinity (ΔG) | An estimation of the binding free energy. More negative values indicate stronger binding. | -7.5 kcal/mol |

| Ligand Efficiency (LE) | Binding affinity normalized by the number of heavy (non-hydrogen) atoms. | -0.38 kcal/mol/atom |

| Interacting Residues | List of amino acids in the receptor's active site that form key interactions with the ligand. | TYR 102, ASP 150, SER 211 |

| Hydrogen Bonds | Specific hydrogen bonds formed between the ligand and receptor, including donor-acceptor pairs and distances. | Ligand -OH with ASP 150 (2.8 Å) |

| RMSD | Root-mean-square deviation from a known reference pose (if available), used to validate docking accuracy. | 1.2 Å |

Prediction of Helical and Other Secondary Structures

The trans-1,2-disubstituted cyclohexane scaffold is a potent inducer of secondary structure in oligomers. Computational studies, often preceding synthesis, have predicted that the rigid backbone of residues like trans-2-aminocyclohexanecarboxylic acid (a close analog of this compound) strongly preorganizes a peptide chain for folding. wisc.edu

Experimental and computational work on β-peptides has shown that oligomers of trans-2-aminocyclohexanecarboxylic acid adopt a specific and highly stable helical conformation known as a 14-helix . wisc.eduepa.gov This structure is defined by a repeating hydrogen bond pattern between the carbonyl oxygen of one residue and the amide proton of the residue two positions down the chain, forming a 14-membered ring. wisc.edunih.gov

Quantum chemical calculations can be used to:

Determine the intrinsic stability of different helical structures (e.g., 10-helix, 12-helix, 14-helix) for a given peptide backbone. nih.gov

Analyze the effect of substituents on the stability of these secondary structures.

Predict the helical propensity of novel sequences, guiding the design of "foldamers"—unnatural oligomers with well-defined, predictable three-dimensional shapes. pnas.org

The structural rigidity of the this compound unit makes it an excellent building block for constructing such ordered, helical architectures.

Table 6.4: Characteristics of the 14-Helix in trans-ACHC Oligomers

| Structural Feature | Description | Reference |

|---|---|---|

| Name | 14-Helix | wisc.edu |

| Hydrogen Bond Pattern | Between C=O of residue (i) and N-H of residue (i+2) | wisc.edu |

| H-Bond Ring Size | 14 atoms | wisc.edunih.gov |

| Driving Force | Rigid trans-cyclohexane backbone preorganizes the chain for folding | wisc.edu |

| Experimental Evidence | X-ray crystallography and Circular Dichroism (CD) spectra in methanol (B129727) | wisc.edu |

In Silico Approaches to Compound Design and Biological Activity Prediction

In modern drug discovery, in silico techniques are indispensable for the rational design of new chemical entities and the prediction of their biological activities. These computational methods allow for the high-throughput screening of virtual compound libraries and provide insights into the molecular interactions that govern a compound's efficacy and pharmacokinetic profile. For derivatives of this compound, these approaches are instrumental in optimizing the core scaffold for specific biological targets.

The primary in silico strategies employed include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore-based screening. These methods help to elucidate the complex relationships between a molecule's three-dimensional structure and its biological function, thereby guiding the synthesis of more potent and selective drug candidates.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. drugdesign.orgnih.gov For a library of this compound derivatives, a QSAR model would be developed by first calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).

The biological activity of each derivative, such as its inhibitory concentration (IC₅₀) against a particular enzyme, is then correlated with these descriptors using statistical methods like multiple linear regression or partial least squares. The resulting QSAR equation can predict the activity of novel, unsynthesized derivatives, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency.

Table 1: Hypothetical QSAR Data for this compound Derivatives

| Compound ID | R-Group | logP | Molecular Weight ( g/mol ) | Predicted IC₅₀ (µM) |

| T2AM-001 | -H | 1.2 | 129.22 | 50.3 |

| T2AM-002 | -CH₃ | 1.7 | 143.25 | 35.8 |

| T2AM-003 | -C₆H₅ | 3.5 | 205.30 | 12.1 |

| T2AM-004 | -CF₃ | 2.1 | 197.22 | 22.5 |

| T2AM-005 | -OH | 0.8 | 145.22 | 65.2 |

This table is for illustrative purposes only and does not represent experimental data.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov This method is crucial for understanding the binding mode of this compound derivatives and for designing modifications that enhance binding affinity. The process involves generating multiple conformations of the ligand and "docking" them into the three-dimensional structure of the target protein. A scoring function then estimates the binding energy for each pose, with lower scores typically indicating a more favorable interaction.

For instance, if targeting a specific kinase, docking studies could reveal key hydrogen bonds between the amino and hydroxyl groups of the this compound scaffold and amino acid residues in the ATP-binding pocket. These insights would guide the addition of functional groups to the core structure to exploit other interactions, such as hydrophobic or electrostatic contacts, thereby improving potency and selectivity.

Table 2: Illustrative Molecular Docking Results for this compound Derivatives against a Hypothetical Kinase Target

| Compound ID | R-Group | Docking Score (kcal/mol) | Key Interacting Residues |

| T2AM-001 | -H | -6.5 | ASP145, LYS72 |

| T2AM-002 | -CH₃ | -7.1 | ASP145, LYS72, LEU128 |

| T2AM-003 | -C₆H₅ | -8.9 | ASP145, LYS72, PHE146 |

| T2AM-004 | -CF₃ | -7.8 | ASP145, LYS72, SER70 |

| T2AM-005 | -OH | -6.8 | ASP145, LYS72, THR88 |

This table is for illustrative purposes only and does not represent experimental data.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. rsc.orgnih.gov These features include hydrogen bond donors and acceptors, hydrophobic centers, and charged groups. A pharmacophore model can be generated from the structure of a known active ligand bound to its receptor or from a set of active compounds.

For derivatives of this compound, a pharmacophore model would likely include a hydrogen bond donor (from the amine or hydroxyl group), a hydrogen bond acceptor (from the hydroxyl group), and a hydrophobic feature corresponding to the cyclohexyl ring. This model can then be used as a 3D query to screen large virtual databases for new compounds that match the pharmacophore, potentially leading to the discovery of novel scaffolds with the desired biological activity.

By integrating these in silico approaches, researchers can significantly accelerate the design-synthesize-test cycle in the development of new therapeutic agents based on the this compound scaffold.

Vii. Advanced Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies for trans-(2-Aminocyclohexyl)methanol

The pursuit of greener and more efficient synthetic routes to enantiomerically pure this compound is a key area of ongoing research. Traditional methods often rely on multi-step syntheses from cyclohexene (B86901) oxide, which can involve harsh reagents and produce significant waste. Future methodologies are expected to focus on biocatalysis and other sustainable approaches.

One promising strategy involves the enzymatic resolution of racemic mixtures. While chemical resolution methods using chiral acids like (R)- and (S)-mandelic acid have proven effective for related aminocyclohexanols, delivering high enantiomeric excess (>99% ee), they can be resource-intensive. westmont.edu Biocatalytic approaches, such as the use of lipases or amine dehydrogenases, offer a more sustainable alternative for the synthesis of chiral amino alcohols. nih.gov For instance, the one-pot transformation of ketoximes into optically active alcohols and amines using a sequence of laccases and either ketoreductases or ω-transaminases showcases the potential of enzymatic cascades in producing chiral building blocks. nih.gov The development of specific enzymes that can act on a this compound precursor would represent a significant step forward.

Another avenue of exploration is the development of asymmetric synthetic routes that establish the desired stereochemistry from achiral starting materials. For example, methods for the enantioselective deprotonation of cyclohexene oxide using chiral lithium amides have been developed for the synthesis of (R)-cyclohexen-1-ol, a related structural motif. nih.gov Adapting such strategies for the stereoselective synthesis of this compound could provide a more direct and atom-economical route to the enantiopure compound.

Future research will likely focus on integrating these sustainable methods into scalable processes, potentially utilizing flow chemistry to overcome limitations associated with enzyme stability and reaction rates. nih.gov

Exploration of Emerging Catalytic Applications and Systems

The structural similarity of this compound to the well-established chiral ligand trans-1,2-diaminocyclohexane (DACH) suggests significant untapped potential in asymmetric catalysis. mdpi.comnih.gov Derivatives of DACH are cornerstone ligands in a vast array of enantioselective transformations, and it is anticipated that ligands derived from this compound could offer unique reactivity and selectivity profiles.

The amino and hydroxyl groups can be readily functionalized to create a diverse library of bidentate and tridentate ligands for transition-metal catalysis. For instance, the synthesis of Schiff base ligands by condensation of the amino group with various aldehydes could yield ligands for copper-catalyzed reactions, analogous to the use of BozPHOS in the synthesis of α-chiral amines. rsc.org The steric and electronic properties of these new ligands could be fine-tuned by modifying the substituents on the nitrogen and oxygen atoms.

Furthermore, derivatives of this compound are promising candidates for organocatalysis. The development of thiourea (B124793) or squaramide-based catalysts derived from this scaffold could lead to new bifunctional catalysts for a range of asymmetric reactions, including Michael additions and aldol (B89426) reactions. mdpi.com The conformational behavior of substituted trans-2-aminocyclohexanols, which can be influenced by pH, also opens up the possibility of developing pH-switchable catalysts. westmont.edu

The table below outlines potential catalytic applications for ligands derived from this compound, based on established applications of similar chiral scaffolds.

| Catalyst Type | Potential Reactions | Rationale |